molecular formula C12H16ClNO B1417779 2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide CAS No. 1156116-10-7

2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide

Cat. No. B1417779
CAS RN: 1156116-10-7
M. Wt: 225.71 g/mol
InChI Key: XRYCWYJUPYMVCG-UHFFFAOYSA-N
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Description

“2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide” is a chemical compound with the CAS Number: 1156116-10-7 . It has a molecular weight of 225.72 . The IUPAC name for this compound is 2-chloro-N-methyl-N-(2-methylbenzyl)propanamide . It is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide” is 1S/C12H16ClNO/c1-9-6-4-5-7-11(9)8-14(3)12(15)10(2)13/h4-7,10H,8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound “2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide” is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.

Scientific Research Applications

Solubility and Modeling Studies

  • Solubility in Various Solvents: The solubility of 2-chloro-N-(4-methylphenyl)propanamide, a compound similar to 2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide, was studied in different solvent mixtures, including ethyl acetate + hexane, toluene + hexane, acetone + hexane, and butanone + hexane. The study found that solubility increased with temperature in constant solvent composition. This research is crucial for understanding the compound's behavior in different solvents and temperatures, aiding in its application in various scientific fields (Pascual et al., 2017).

Synthetic Approaches and Impurities

  • Synthetic Approaches for Herbicide Impurities: Research on convenient synthetic approaches for novel impurities of Propisochlor, a herbicide, included the study of 2-chloro-N-(2-ethyl-6-methyl-phenyl)-N-methylethanamide. Such studies are important for developing environmentally safe and effective agricultural products (Behera, Mohanta, & Pati, 2022).

Antibacterial and Antifungal Properties

  • Antimicrobial Properties: Various studies have explored the antimicrobial properties of compounds similar to 2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide. For instance, arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment demonstrated significant antibacterial and antifungal activity (Baranovskyi et al., 2018). Another study on substituted aminoacetamides highlighted their potential as novel leads for malaria treatment, showcasing their low-nanomolar activity against Plasmodium falciparum (Norcross et al., 2019).

Optimization for Pharmaceutical Applications

  • Continuous Crystallization Process Development: A study on the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide in toluene, aiming to develop continuous process trains for active pharmaceutical ingredients, highlights the importance of this compound in pharmaceutical manufacturing processes (Pascual et al., 2022).

Safety and Hazards

The compound “2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide” is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-9-6-4-5-7-11(9)8-14(3)12(15)10(2)13/h4-7,10H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYCWYJUPYMVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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